molecular formula C20H32O5 B152153 delta-12-Pgd2 CAS No. 64072-89-5

delta-12-Pgd2

Cat. No. B152153
CAS RN: 64072-89-5
M. Wt: 352.5 g/mol
InChI Key: OBTVQKDILGZFPY-WBYUMCMISA-N
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Description

Delta-12-Pgd2, also known as delta12-Prostaglandin D2, is a compound with the molecular formula C20H32O5 . It is one of the initial chemical decomposition products of PGD2 .


Synthesis Analysis

PGD2 is produced abundantly in the CSF by the lipocalin-type PGD synthase, and in the periphery by myeloid cells including mast cells and basophils by a second, hematopoietic-type PGD synthase . The metabolism of Delta12-PGD2 involves the addition of thiol nucleophiles .


Molecular Structure Analysis

The molecular weight of delta-12-Pgd2 is 352.5 g/mol . Its IUPAC name is (Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid . The InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Delta12-PGD2 is one of the initial chemical decomposition products of PGD2 . It is an intermediate in the pathway leading to Delta12-PGJ2, which is a cyclopentenone prostaglandin with antimitotic and carcinogenic activities .


Physical And Chemical Properties Analysis

Delta12-PGD2 is chemically unstable, and its use and analysis is complicated by its short in vivo half-life . It has a molecular weight of 352.5 g/mol, a XLogP3-AA of 2.7, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 12 .

Scientific Research Applications

Asthma Management

Delta-12-Pgd2, also known as delta12-Prostaglandin D2, plays a significant role in both allergic and non-allergic asthma. It is linked to increased production of prostaglandin D2 (PGD2), which is primarily produced by mast cells. These cells are crucial in orchestrating the early and late immune responses of the innate and adaptive immune system, making PGD2 a key target for asthma research and treatment strategies .

Inflammatory Bowel Diseases

Research has highlighted the importance of the PGD2 metabolic pathway in inflammatory bowel diseases, including Crohn’s disease (CD). Studies have investigated the expression of PGD2 metabolic pathway actors in CD and the ability of the enteric nervous system (ENS) to produce PGD2 under inflammatory conditions. This suggests potential therapeutic applications for delta-12-Pgd2 in managing inflammatory bowel diseases .

Antinociceptive Therapy

Delta-12-Pgd2 is also being studied for its antinociceptive efficacy, particularly in the context of temporomandibular joint (TMJ) arthritis. The compound 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), related to delta-12-Pgd2, has been assessed for its effectiveness in managing TMJ nociception in rats, indicating a possible application in pain management therapies .

Mechanism of Action

Target of Action

Delta-12-Prostaglandin D2 (Δ12-PGD2) is a prostaglandin that primarily targets the Prostaglandin D2 receptor 1 (DP1) and Prostaglandin D2 receptor 2 (DP2) . These receptors are predominantly expressed by key cells involved in type 2 immune responses, including T helper 2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

The mechanism of action of Δ12-PGD2 involves its interaction with cellular proteins through a Michael addition, where the electrophilic carbon in the cyclopentenone ring of Δ12-PGD2 forms covalent bonds with nucleophilic sites on target proteins . This interaction leads to significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .

Biochemical Pathways

Δ12-PGD2 is an intermediate in the pathway leading to Δ12-PGJ2, which is a cyclopentenone prostaglandin with antimitotic and carcinogenic activities . The metabolism of Δ12-PGD2 involves the addition of thiol nucleophiles . In addition, Δ12-PGD2 is one of the initial chemical decomposition products of PGD2 .

Pharmacokinetics

It is known that δ12-pgd2 is a metabolic product of pgd2, predominantly released from mast cells, but also by other immune cells such as t helper 2 cells and dendritic cells .

Result of Action

The activation of the DP2 receptor pathway by Δ12-PGD2 has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function . In addition, Δ12-PGD2 was found to be a particularly strong stimulator of IL-6 production .

Action Environment

The action of Δ12-PGD2 is influenced by environmental factors. For instance, its release is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . Furthermore, in the context of Crohn’s disease, enteric neurons and glial cells form a functional unit reacting to inflammation by producing PGD2 .

properties

IUPAC Name

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVQKDILGZFPY-WBYUMCMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348009
Record name delta12-Prostaglandin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta-12-Pgd2

CAS RN

64072-89-5
Record name delta12-Prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta12-Prostaglandin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does delta12-Prostaglandin D2 interact with its target, the CRTH2 receptor, and what are the downstream effects of this interaction?

A1: Delta12-Prostaglandin D2 acts as a potent and selective agonist of the CRTH2 receptor []. Binding of delta12-Prostaglandin D2 to CRTH2, which is primarily expressed on Th2 lymphocytes and eosinophils, leads to the activation of these cells. This activation plays a crucial role in allergic inflammatory responses.

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